molecular formula C16H20ClN3O2 B8504043 Tert-butyl 4-(3-chloro-4-cyanophenyl)piperazine-1-carboxylate

Tert-butyl 4-(3-chloro-4-cyanophenyl)piperazine-1-carboxylate

Cat. No.: B8504043
M. Wt: 321.80 g/mol
InChI Key: LRKOMSFYNDWAMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(3-chloro-4-cyanophenyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H20ClN3O2 and its molecular weight is 321.80 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H20ClN3O2

Molecular Weight

321.80 g/mol

IUPAC Name

tert-butyl 4-(3-chloro-4-cyanophenyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H20ClN3O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)13-5-4-12(11-18)14(17)10-13/h4-5,10H,6-9H2,1-3H3

InChI Key

LRKOMSFYNDWAMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C#N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 250 mL round-bottomed dried flask , diacetoxypalladium (0.036 g, 0.16 mmol) was treated with 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (0.195 g, 0.31 mmol) under nitrogen in toluene (35 mL). The reaction was heated to 80 °C and was stirred for 10 min. To the flask was then added tert-butyl piperazine-1-carboxylate (0.602 g, 3.23 mmol), cesium carbonate (0.527 g, 1.62 mmol), potassium carbonate (0.447 g, 3.23 mmol) and 1,4,7,10,13,16-hexaoxacyclooctadecane (0.085 g, 0.32 mmol). The reaction was then treated with 4-bromo-2-chlorobenzonitrile (0.7 g, 3.23 mmol) and was allowed to stir at 80°C for 5 h. The mixture was then filtered over celite and celite was washed with heptanes. The mixture was condensed under reduced pressure and the crude material was purified on preparative HPLC MS using the short high pH shallow gradient method (Mobile phase: 50-70% B; A: H2O with 10 mM NH4CO3 and 0.375% NH4OH v/v, B: CH3CN, 10 min run) on XBridge Prep C18 OBD, 30x50 mm, 5 mm, Waters reverse phase column, to afford tert-butyl 4-(3-chloro-4-cyanophenyl)piperazine-1-carboxylate (0.490 g, 47.1 %) as a white solid.
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.00323 mol
Type
reagent
Reaction Step One
Quantity
0.035 L
Type
solvent
Reaction Step Two
Quantity
0.00323 mol
Type
reactant
Reaction Step Three
Quantity
0.00323 mol
Type
reactant
Reaction Step Four
Quantity
0.000162 mol
Type
catalyst
Reaction Step Five

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